molecular formula C9H10N4O2S B12900003 N-Acetyl-N-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide CAS No. 62032-93-3

N-Acetyl-N-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide

Cat. No.: B12900003
CAS No.: 62032-93-3
M. Wt: 238.27 g/mol
InChI Key: RZFKKQWFDIXXTO-UHFFFAOYSA-N
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Description

N-Acetyl-N-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide is a synthetic compound based on the thiazolo[3,2-b][1,2,4]triazole scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological potential . This bicyclic heterocyclic system is of significant interest in early-stage drug discovery for developing novel anti-infective and anticancer agents . Research on closely related analogues has demonstrated promising biological activities. Compounds featuring the thiazolo[3,2-b][1,2,4]triazole core have been identified as potent broad-spectrum antibacterial agents in phenotypic screenings . Specific derivatives have shown excellent activity against microbial strains such as S. mutans , B. subtilis , and E. coli , indicating the scaffold's value as a starting point for antimicrobial research . Furthermore, structural analogues, particularly 6-methyl-thiazolo[3,2-b][1,2,4]triazole-5-carboxamide derivatives, have been rationally designed and investigated as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase . VEGFR-2 is a well-validated molecular target in oncology, and its inhibition represents a promising strategy for the treatment of various cancers by suppressing tumor angiogenesis . The compound is offered for Research Use Only and is intended solely for use in laboratory research. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

62032-93-3

Molecular Formula

C9H10N4O2S

Molecular Weight

238.27 g/mol

IUPAC Name

N-acetyl-N-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide

InChI

InChI=1S/C9H10N4O2S/c1-5-4-16-9-10-8(11-13(5)9)12(6(2)14)7(3)15/h4H,1-3H3

InChI Key

RZFKKQWFDIXXTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC(=NN12)N(C(=O)C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-N-(6-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide typically involves the annulation of a thiazole ring to a triazole moiety. One common method starts with the preparation of the triazole intermediate, which is then reacted with a thiazole precursor under specific conditions to form the desired compound. The reaction conditions often include the use of acetic anhydride as a solvent and a catalyst such as sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of N-Acetyl-N-(6-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-N-(6-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-Acetyl-N-(6-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-Acetyl-N-(6-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to the desired pharmacological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Thiazolo-Triazole Derivatives with Aryl Substituents
  • 6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) : This compound () replaces the methyl group with a 4-fluorophenyl moiety. The fluorophenyl substituent enhances anticonvulsant activity in maximal electroshock (MES) tests, suggesting that electron-withdrawing groups improve CNS penetration .
  • 6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b) : A propoxy group confers dual activity in MES and pentylenetetrazole (PTZ) tests, indicating that alkoxy substituents may broaden therapeutic scope .
Acetamide-Functionalized Thiazolo-Triazoles
  • 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c): This analog () incorporates a benzimidazole-phenoxymethyl-triazole-thiazole-acetamide scaffold. The bromophenyl group enhances hydrophobic interactions in docking studies, suggesting substituent-dependent binding affinities .
  • N-(4-(4-Nitrophenyl)thiazol-2-yl)-2-(4-(((6-nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (11g): Nitro groups in increase electrophilicity, which may improve antimicrobial activity but reduce solubility .

Comparison : The target compound’s simpler structure (methyl and acetyl groups) likely enhances solubility compared to nitro- or bromo-substituted analogs, though at the expense of target specificity.

Spectroscopic Data
  • IR Spectroscopy : Thiazolo-triazine derivatives () show carbonyl bands at 1670–1640 cm⁻¹ for triazine rings , while acetamide carbonyls (e.g., compound 6b in ) appear at 1682 cm⁻¹ . The target compound’s acetyl groups are expected to exhibit similar absorbance.
  • NMR Spectroscopy : In , the triazole proton in 6b resonates at δ 8.36 ppm, while acetamide NH appears at δ 10.79 ppm . The methyl group in the target compound would likely produce a singlet near δ 2.5 ppm in ¹H NMR.
Anticonvulsant Activity
  • Compound 3c (): EC₅₀ = 8.2 mg/kg in MES tests, attributed to fluorophenyl-enhanced blood-brain barrier penetration .
  • Compound 5b : Active in both MES and PTZ models, suggesting a dual mechanism of action .

Comparison : The methyl group in the target compound may limit CNS activity compared to aryl-substituted analogs but could reduce toxicity.

Antimicrobial Activity
  • 2-(6-Oxo-5,6-dihydro[1,3]thiazolo[3,2-b]-2-aryloxymethyl-1,2,4-triazol-5-yl)-N-arylacetamides (): Exhibit MIC values of 12.5–50 µg/mL against Staphylococcus aureus and Candida albicans .

Comparison : The acetyl groups in the target compound may improve solubility, enhancing bioavailability for antimicrobial applications.

Physicochemical Properties

Property Target Compound 6-(4-Fluorophenyl)thiazolo-triazole (3c) Compound 9c
Molecular Weight ~306 g/mol 289 g/mol 592 g/mol
LogP (Predicted) ~1.2 2.8 4.5
Aqueous Solubility Moderate (acetyl groups) Low (fluorophenyl) Very low (bromophenyl)
Key Bioactivity Not reported Anticonvulsant Docking affinity

Biological Activity

N-Acetyl-N-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide is a compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, synthesis, and structure-activity relationships (SAR), drawing on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C9_9H10_{10}N4_4O2_2S
  • CAS Number : 62032-93-3

The thiazolo[3,2-b][1,2,4]triazole moiety is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the acetyl group enhances its solubility and bioavailability.

Antimicrobial Activity

Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that compounds similar to this compound can inhibit bacterial growth effectively. The mechanism often involves interference with bacterial DNA synthesis or protein function .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells:

  • Structure-Activity Relationship (SAR) : The presence of specific substituents on the thiazole ring significantly influences cytotoxic activity. For example, modifications at the 5-position of the thiazolo[3,2-b][1,2,4]triazole ring enhance activity against various cancer cell lines .
CompoundIC50_{50} (µg/mL)Mechanism of Action
This compoundTBDInduces apoptosis via mitochondrial pathway
Thiazole Derivative X1.61 ± 1.92Inhibits CDK2 activity

Anti-inflammatory Activity

Thiazolo derivatives have also been reported to exhibit anti-inflammatory effects:

  • Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX . This activity is crucial for developing treatments for inflammatory diseases.

Study 1: Anticancer Activity Evaluation

In a study assessing the anticancer effects of various thiazolo derivatives:

  • Methodology : MTT assay was used to evaluate cell viability in cancer cell lines.
  • Findings : The compound demonstrated significant cytotoxicity against HT-29 and Jurkat cells with an IC50_{50} value comparable to standard chemotherapeutics like doxorubicin .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties:

  • Methodology : Disk diffusion method was employed against several bacterial strains.
  • Results : The compound showed promising antibacterial activity with zones of inhibition comparable to established antibiotics .

Q & A

Q. What are the standard synthetic routes for preparing N-Acetyl-N-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide?

The compound is typically synthesized via 1,3-dipolar cycloaddition between azides and alkynes, followed by acetylation. For example:

  • Step 1 : Copper-catalyzed cycloaddition of substituted azides (e.g., 2-azido-N-phenylacetamide derivatives) with alkynes (e.g., (prop-2-yn-1-yloxy)naphthalene) in a tert-BuOH:H₂O (3:1) solvent system with Cu(OAc)₂ as a catalyst. Reaction progress is monitored via TLC (hexane:ethyl acetate, 8:2) .
  • Step 2 : Acetylation of the intermediate using acetic acid or acetyl chloride under reflux conditions .
  • Purification : Crude products are recrystallized from ethanol or ethanol-water mixtures to improve purity .

Q. How is the structure of this compound validated post-synthesis?

Key characterization methods include:

  • IR Spectroscopy : Peaks for –NH (3260–3300 cm⁻¹), C=O (1670–1680 cm⁻¹), and aromatic C=C (1580–1600 cm⁻¹) confirm functional groups .
  • NMR Spectroscopy : ¹H and ¹³C NMR data (e.g., δ 5.38 ppm for –NCH₂CO–, δ 165.0 ppm for carbonyl) verify substituent connectivity .
  • HRMS : Accurate mass analysis (e.g., [M+H]⁺ calculated: 404.1359, observed: 404.1348) ensures molecular formula confirmation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Catalyst Screening : Replace Cu(OAc)₂ with alternatives like CuI or Ru-based catalysts to enhance regioselectivity in cycloaddition .
  • Solvent Systems : Test polar aprotic solvents (e.g., DMF) to improve solubility of intermediates, or adjust tert-BuOH:H₂O ratios to balance reaction kinetics .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) instead of recrystallization for complex mixtures .

Q. How do structural modifications influence biological activity (e.g., antimicrobial properties)?

Substituents on the triazole and thiazole rings significantly impact activity:

  • Electron-withdrawing groups (e.g., –NO₂) enhance antifungal potency by increasing membrane permeability. For example, nitro-substituted derivatives show MIC values of 8–16 µg/mL against C. albicans .
  • Hydrophobic groups (e.g., naphthyl) improve binding to bacterial enzyme active sites, as seen in MIC reductions from 32 µg/mL to 8 µg/mL against S. aureus .

Table 1 : Antifungal Activity of Selected Derivatives

CompoundC. albicans (MIC, µg/mL)A. flavus (MIC, µg/mL)
S30A11632
S30816
Data sourced from in vitro disc diffusion assays .

Q. How to resolve contradictions in reaction outcomes under similar conditions?

  • Mechanistic Studies : Use DFT calculations to evaluate competing pathways (e.g., kinetic vs. thermodynamic control in cycloaddition) .
  • Byproduct Analysis : Employ LC-MS to identify side products (e.g., regioisomers from competing S/N attack sites) .
  • Case Example : Sherif et al. observed exclusive formation of 6-phenyl-2-(4-methylphenyl)thiazolo[3,2-b]triazole under acidic conditions, attributed to steric hindrance directing regioselectivity .

Methodological Guidance

Q. What strategies are recommended for analyzing low-yield reactions?

  • Real-Time Monitoring : Use in situ IR or Raman spectroscopy to track intermediate formation .
  • Isolation of Key Intermediates : Quench reactions at partial conversion (e.g., 50%) to isolate and characterize transient species .
  • DoE (Design of Experiments) : Apply factorial designs to test variables (temperature, catalyst loading) systematically .

Q. How to correlate spectral data with molecular conformation?

  • X-ray Crystallography : Resolve crystal structures to confirm bond angles and dihedral angles (e.g., N–C–C–C dihedral angle of −100.3° in adamantyl derivatives) .
  • NOESY NMR : Detect spatial proximity of protons (e.g., H-bonding between triazole –NH and thiazole S) to validate 3D arrangements .

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